2-Cyclopropoxy-5-methoxybenzonitrile
Description
2-Cyclopropoxy-5-methoxybenzonitrile is a benzonitrile derivative featuring a cyclopropoxy group (-O-C₃H₅) at the 2-position and a methoxy group (-OCH₃) at the 5-position of the aromatic ring. The nitrile (-CN) group at position 1 enhances reactivity, making the compound a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-cyclopropyloxy-5-methoxybenzonitrile |
InChI |
InChI=1S/C11H11NO2/c1-13-10-4-5-11(8(6-10)7-12)14-9-2-3-9/h4-6,9H,2-3H2,1H3 |
InChI Key |
ZTCKCIJNDHCKEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC2CC2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-5-methoxybenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzonitrile derivative.
Methoxylation: The methoxy group is introduced via a methoxylation reaction, often using methanol or a methoxy reagent under appropriate conditions.
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-5-methoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or cyclopropoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzonitriles depending on the reagents used
Scientific Research Applications
2-Cyclopropoxy-5-methoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-5-methoxybenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Cyclopropoxy-5-methoxybenzonitrile with compounds sharing key structural motifs, such as cyclopropoxy/methoxy substituents, nitrile groups, or boronate esters. Data is derived from commercial and synthetic analogs documented in chemical databases .
Table 1: Structural and Functional Comparison of Selected Compounds
Key Observations:
Substituent Effects on Reactivity Electron-Withdrawing vs. In contrast, the fluoro (-F) group in analogs (e.g., C₁₆H₁₈BFNO₃) withdraws electrons, enhancing electrophilic reactivity . Cyclopropoxy vs. Cyclopropylmethoxy: The cyclopropoxy group (-O-C₃H₅) in the target compound introduces steric strain, which may increase metabolic instability compared to the less strained cyclopropylmethoxy (-OCH₂C₃H₅) in analogs .
Functional Group Utility Nitrile Group: The nitrile in this compound allows transformations such as hydrolysis to carboxylic acids or reduction to amines. This contrasts with boronate esters (e.g., C₁₆H₁₈BFNO₃), which are tailored for cross-coupling reactions . Amino Group: The aniline derivative (C₁₀H₁₂FNO) serves as a precursor for diazonium salts or amide couplings, highlighting divergent applications compared to nitrile-focused intermediates.
Physicochemical Properties Solubility: While solubility data for the target compound is unavailable, analogs with polar boronate esters (e.g., C₁₆H₁₈BFNO₃) exhibit improved solubility in aprotic solvents, whereas nitriles are typically lipophilic. Molecular Weight: The target compound (189.21 g/mol) is lighter than boronate-containing analogs (e.g., 317.13 g/mol), suggesting better bioavailability in drug discovery contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
